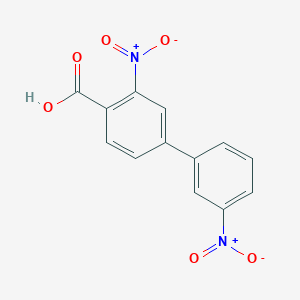
2-Chloro-5-(2-methylthiophenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-methylthiophenyl)benzoic acid (2C5M2TBA) is a chemical compound that has a wide range of applications in scientific research. It is a chlorinated aromatic acid, which is used as a reagent and catalyst in a variety of synthetic organic reactions. The compound is known for its versatile reactivity, making it a useful tool for scientists in a variety of fields.
Mécanisme D'action
2-Chloro-5-(2-methylthiophenyl)benzoic acid, 95% acts as a Lewis acid, which is a type of catalyst that facilitates the formation of a covalent bond between two molecules. The Lewis acid-base reaction involves the transfer of an electron pair from one atom to another, resulting in the formation of a covalent bond. This reaction is used in the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
2-Chloro-5-(2-methylthiophenyl)benzoic acid, 95% has not been studied for its biochemical or physiological effects in humans or animals. Therefore, it is not known if the compound has any effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Chloro-5-(2-methylthiophenyl)benzoic acid, 95% in lab experiments is its versatility. The compound can be used as a reagent, catalyst, or reactant in a variety of organic reactions. Additionally, 2-Chloro-5-(2-methylthiophenyl)benzoic acid, 95% is relatively stable and can be stored for long periods of time without degradation. However, the compound is not soluble in water, and so it must be used in an inert atmosphere, such as nitrogen or argon. Additionally, the compound is toxic and must be handled with caution.
Orientations Futures
There are a number of potential future directions for the use of 2-Chloro-5-(2-methylthiophenyl)benzoic acid, 95%. For example, the compound could be used as a reagent or catalyst in the synthesis of new pharmaceuticals or agrochemicals. Additionally, the compound could be used to develop new methods for the synthesis of organic compounds. Finally, further research could be done to investigate the biochemical and physiological effects of 2-Chloro-5-(2-methylthiophenyl)benzoic acid, 95%.
Méthodes De Synthèse
2-Chloro-5-(2-methylthiophenyl)benzoic acid, 95% can be synthesized from 2-chlorobenzoic acid, 2-methylthiophene, and a catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0 to 60°C. The reaction is catalyzed by a Lewis acid, such as zinc chloride, aluminum chloride, or boron trifluoride. The reaction proceeds through the formation of an intermediate, 2-chloro-5-(2-methylthiophenyl)benzyl chloride, which is then hydrolyzed to form 2-Chloro-5-(2-methylthiophenyl)benzoic acid, 95%.
Applications De Recherche Scientifique
2-Chloro-5-(2-methylthiophenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of organic compounds, including heterocyclic compounds, polymers, and dyes. It is also used as a catalyst in the synthesis of organic compounds and as a reactant in organic reactions. Additionally, 2-Chloro-5-(2-methylthiophenyl)benzoic acid, 95% is used in the synthesis of pharmaceuticals and in the production of agrochemicals.
Propriétés
IUPAC Name |
2-chloro-5-(2-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-18-13-5-3-2-4-10(13)9-6-7-12(15)11(8-9)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZZAYQIAXVANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














